didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate

Description

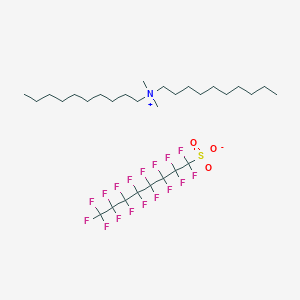

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a quaternary ammonium compound (QAC) with a perfluorinated sulfonate counterion. Structurally, it consists of a didecyl(dimethyl)azanium cation paired with a fully fluorinated octanesulfonate anion. This compound is stored at -20°C, has a purity exceeding 95% (HPLC), and is supplied as a neat product .

Properties

IUPAC Name |

didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.C8HF17O3S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-22H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKSGFHQKXIVKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48F17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00882964 | |

| Record name | N-Decyl-N,N-dimethyl-1-decanaminium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00882964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251099-16-8 | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251099-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251099168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanaminium, N-decyl-N,N-dimethyl-, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Decyl-N,N-dimethyl-1-decanaminium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00882964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves the quaternization of dimethylamine with didecyl bromide, followed by the reaction with heptadecafluorooctane-1-sulfonate. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation and crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted ammonium compounds .

Scientific Research Applications

Didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate has several scientific research applications:

Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.

Biology: The compound is employed in cell culture studies to investigate its effects on cell membranes and microbial growth.

Medicine: It is used as a disinfectant and antiseptic in medical settings, including hospitals and clinics.

Industry: The compound is used in the manufacturing of disinfectant products for industrial and household use.

Mechanism of Action

The mechanism of action of didecyl(dimethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves the disruption of intermolecular interactions and the dissociation of lipid bilayers. This leads to the breakdown of cell membranes in bacteria and fungi, resulting in cell death. The compound targets the lipid components of the cell membrane, causing leakage of cellular contents and ultimately leading to the destruction of the microorganism .

Comparison with Similar Compounds

Structural Differences :

Table 1: Key Properties Comparison

| Property | DDAC | Target Compound |

|---|---|---|

| Anion | Chloride (Cl⁻) | Heptadecafluorooctane sulfonate (PFOS⁻) |

| Thermal Stability | Moderate (~150°C decomposition) | High (>200°C, inferred from PFOS⁻) |

| Environmental Persistence | Biodegradable | Persistent (fluorinated backbone) |

| Primary Use | Disinfectant, surfactant | Specialized surfactants, coatings |

Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)

Structural Differences :

Functional Comparison :

- Antimicrobial Spectrum : ADBAC is effective against Gram-positive bacteria and enveloped viruses but less so against Gram-negative species. The fluorinated sulfonate in the target compound may enhance membrane disruption efficacy due to increased lipophilicity .

- Applications : ADBAC is prevalent in household disinfectants, while the target compound’s fluorinated structure may suit high-temperature or corrosive environments (e.g., industrial coatings) .

Other Fluorinated QACs

describes a fluorinated QAC with a heptadecafluorodecyl chain but a distinct ester-linked aromatic core. Unlike the target compound’s sulfonate group, this derivative uses a cyano-triazola-acetate moiety, suggesting divergent applications in materials science rather than antimicrobial roles .

Research Findings and Implications

- Synthetic Challenges : Fluorinated QACs like the target compound require specialized synthesis routes (e.g., fluorous phase reactions) compared to DDAC or ADBAC, which are synthesized via straightforward alkylation .

- Resistance Concerns : QACs like DDAC and ADBAC are linked to cross-resistance with antibiotics due to shared efflux pump mechanisms. The PFOS⁻ anion’s unique mode of action may mitigate this but raises separate concerns about environmental toxicity .

- Regulatory Status: PFOS-related compounds face strict regulations (e.g., Stockholm Convention) due to persistence. This may limit the target compound’s commercial viability compared to non-fluorinated QACs .

Biological Activity

Didecyl(dimethyl)azanium; 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a quaternary ammonium compound (QAC) known for its broad application in various industrial and medical fields. This compound exhibits significant biological activity that warrants a detailed examination of its effects on living organisms.

- Chemical Name : Didecyl(dimethyl)azanium; 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate

- Molecular Formula : C22H48N- C8F17O3S

- CAS Number : Not specified in the search results but related to DDAC.

Didecyl(dimethyl)azanium compounds disrupt cellular membranes by interacting with lipid bilayers. This leads to the dissociation of membrane integrity and can result in cell death or impaired function. The bactericidal and fungicidal properties are concentration-dependent and vary with the growth phase of microbial populations .

Biological Activity

The biological activity of didecyl(dimethyl)azanium has been studied extensively in various contexts:

Antimicrobial Activity

- Bactericidal Effects : It has demonstrated effectiveness against a wide range of bacteria and fungi. Its mechanism involves disrupting the cell membrane integrity of microorganisms .

- Resistance Development : Prolonged exposure at sub-lethal concentrations may lead to resistance development in microbial populations .

Toxicological Studies

A study conducted on Sprague-Dawley rats exposed to didecyl(dimethyl)azanium chloride (a related compound) revealed significant impacts on body weight and lung health:

- Exposure Levels : Rats were exposed to aerosol concentrations ranging from 0.15 mg/m³ to 3.63 mg/m³ over two weeks.

- Findings :

| Exposure Group | Body Weight Change (g) | BAL Fluid ALB (mg/dl) | BAL Fluid LDH (IU/L) |

|---|---|---|---|

| Control | +25.8 | 1.44 ± 0.17 | 12.16 ± 4.27 |

| Low | +23.3 | 1.62 ± 0.15 | 10.27 ± 5.37 |

| Medium | +20.4 | 1.68 ± 0.31 | 8.61 ± 8.43 |

| High | -2.6 | 1.94 ± 0.33* | 13.84 ± 10.27 |

*p < 0.05 vs control.

Hypersensitivity Reactions

Topical application studies have indicated that didecyl(dimethyl)azanium can elicit hypersensitivity reactions:

- Increased immune cell activation was noted after exposure.

- Elevated levels of Th2-skewing cytokines suggest a potential for allergic responses .

Clinical Applications

Didecyl(dimethyl)azanium compounds have been utilized as disinfectants in healthcare settings due to their potent antimicrobial properties:

Q & A

Basic: What experimental protocols are recommended for synthesizing and purifying didecyl(dimethyl)azanium perfluorooctane sulfonate?

Methodological Answer:

Synthesis typically involves anion exchange between didecyldimethylammonium chloride and ammonium perfluorooctanesulfonate (PFOS-NH₄). Purification is critical due to PFAS persistence; use preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v). Purity (>95%) should be confirmed via HPLC-UV at 210 nm, with storage at -20°C to prevent degradation .

Advanced: How can researchers resolve contradictions in degradation kinetics of PFAS compounds like this salt under varying environmental conditions?

Methodological Answer:

Contradictions often arise from differences in pH, temperature, or reactive oxygen species (ROS) availability. Use controlled photolytic degradation experiments (e.g., UV/H₂O₂ systems) with LC-MS/MS quantification. Cross-validate results with isotopic labeling (¹⁸O-H₂O) to trace hydroxyl radical pathways. Statistical tools like ANOVA or multivariate regression can isolate dominant degradation variables .

Basic: What analytical techniques are optimal for structural and quantitative characterization?

Methodological Answer:

- Structural Elucidation: ¹⁹F NMR (δ -80 to -120 ppm for CF₂/CF₃ groups) and high-resolution MS (ESI⁻ mode, m/z 499.93 for PFOS⁻).

- Quantification: Ion chromatography coupled with conductivity detection (IC-CD) for sulfonate anions, validated against certified PFAS reference materials .

Advanced: How does this compound interact with heterogeneous environmental matrices (e.g., soil, water, aerosols)?

Methodological Answer:

Employ multi-compartment modeling using partition coefficients (log Kₒw, log Kₒc) derived from shake-flask experiments. For aerosols, simulate atmospheric partitioning via gas chromatography (GC-ECD) at varying humidity. Surface adsorption studies using quartz crystal microbalance (QCM) can quantify binding to organic matter .

Advanced: What computational strategies predict its behavior in membrane separation systems?

Methodological Answer:

Use COMSOL Multiphysics® to model solute transport through polyamide membranes. Input parameters include Stokes radius (calculated from MD simulations) and charge density (via zeta potential measurements). Validate predictions with bench-scale cross-flow filtration experiments, monitoring rejection rates via ICP-MS .

Advanced: How to address discrepancies in ecotoxicological data across in vitro vs. in vivo models?

Methodological Answer:

Discrepancies may stem from metabolic activation differences. Apply physiologically based kinetic (PBK) modeling to extrapolate in vitro IC₅₀ values (e.g., using fish hepatocyte assays) to in vivo scenarios. Cross-reference with transcriptomic profiling (RNA-seq) to identify species-specific detoxification pathways .

Basic: What stability considerations are critical for long-term experimental storage?

Methodological Answer:

Degradation is minimized at -20°C under inert atmosphere (N₂). Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use amber vials to prevent photolytic cleavage of C-F bonds .

Advanced: Can this compound be integrated into theoretical frameworks for PFAS transport in groundwater?

Methodological Answer:

Yes. Apply the Domenico solution to advection-dispersion equations, incorporating retardation factors (R) from batch sorption tests. Compare with field data from tracer studies using fluorinated surfactants as analogs. Calibrate models using Bayesian inference to reduce uncertainty .

Advanced: What mechanistic insights exist for its antimicrobial activity against biofilms?

Methodological Answer:

Quaternary ammonium groups disrupt lipid bilayers, while PFOS⁻ enhances penetration. Use confocal microscopy with LIVE/DEAD® staining to quantify biofilm inhibition. Synchrotron FTIR can map chemical changes in extracellular polymeric substances (EPS) .

Advanced: How to validate its role in catalytic processes (e.g., as a phase-transfer catalyst)?

Methodological Answer:

Benchmark reaction rates in biphasic systems (e.g., Suzuki-Miyaura coupling) with/without the compound. Use ¹H NMR to track interfacial transfer efficiency. Compare turnover numbers (TON) with traditional catalysts like tetrabutylammonium bromide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.